(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenylcyclobutane-1-carboxylic acid
Description
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Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-24(29)26(17-8-2-1-3-9-17)14-18(15-26)27-25(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSFLLHVJANZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenylcyclobutane-1-carboxylic acid is a synthetic compound notable for its unique cyclobutane structure and the presence of a fluorene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of programmed cell death protein 1 ligand 1 (PD-L1), which plays a crucial role in cancer immunotherapy.
Chemical Structure and Properties
The molecular formula of this compound is C_{23}H_{23}N_{O}_{4}, with a molecular weight of approximately 365.43 g/mol. The structure features a cyclobutane ring with various functional groups that enhance its reactivity and biological activity.
Structural Features
| Component | Description |
|---|---|
| Cyclobutane Ring | A four-membered carbon ring that contributes to the compound's unique reactivity. |
| Fluorene Moiety | Enhances stability and lipophilicity, making it suitable for pharmaceutical applications. |
| Carboxylic Acid Group | Provides acidic properties that may influence biological interactions. |
| Amino Group | Can participate in hydrogen bonding and other interactions with biological targets. |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapy.
The compound primarily functions as an inhibitor of PD-L1, which is crucial in regulating immune responses against tumors. By inhibiting PD-L1, this compound can enhance T-cell activation and proliferation, thereby improving anti-tumor immunity.
Case Studies
- Inhibition of PD-L1 : In vitro studies have demonstrated that this compound effectively binds to PD-L1, blocking its interaction with PD-1 on T-cells. This inhibition leads to increased T-cell activity against cancer cells.
- Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines showed that treatment with this compound resulted in reduced cell viability, indicating its potential as an anti-cancer agent.
- Animal Models : Preclinical studies using mouse models have shown that administration of this compound led to significant tumor regression compared to control groups.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to the lipophilic nature imparted by the fluorene moiety. Toxicological studies indicate a relatively low toxicity profile at therapeutic doses, although further studies are necessary to fully characterize its safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
